An In-depth Technical Guide to the Structural Characterization of Oxane-4-carboxylic Acid
An In-depth Technical Guide to the Structural Characterization of Oxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural characterization of oxane-4-carboxylic acid, a heterocyclic organic compound. The information presented herein is intended to support research and development activities by providing detailed chemical properties, spectroscopic data, and standardized experimental protocols.
Core Chemical and Physical Properties
Oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, is a valuable building block in medicinal chemistry and organic synthesis. Its chemical structure consists of a saturated six-membered oxane ring with a carboxylic acid substituent at the 4-position.
| Property | Value | Source |
| IUPAC Name | oxane-4-carboxylic acid | [1][2] |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 5337-03-1 | [1][2] |
| SMILES | C1COCCC1C(=O)O | [1] |
| InChIKey | AVPKHOTUOHDTLW-UHFFFAOYSA-N | [1][2] |
Spectroscopic Characterization
The structural elucidation of oxane-4-carboxylic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.5 | Quintet | 1H | H-4 |
| ~3.9 | Triplet of triplets | 2H | H-2e, H-6e |
| ~3.4 | Triplet of doublets | 2H | H-2a, H-6a |
| ~1.8 | Multiplet | 2H | H-3e, H-5e |
| ~1.6 | Multiplet | 2H | H-3a, H-5a |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~179 | C=O |
| ~67 | C-2, C-6 |
| ~41 | C-4 |
| ~29 | C-3, C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3][4][5] The spectrum of oxane-4-carboxylic acid is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 2950-2850 | C-H stretch | Alkane |
| 1710-1760 | C=O stretch | Carboxylic acid |
| 1320-1210 | C-O stretch | Carboxylic acid |
| 1100-1000 | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular ion) |
| 113 | [M-OH]⁺ |
| 85 | [M-COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and structural characterization of oxane-4-carboxylic acid.
Synthesis of Oxane-4-carboxylic acid
A common route for the synthesis of oxane-4-carboxylic acid involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)oxane.
Materials:
-
4-(hydroxymethyl)oxane
-
Jones reagent (chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
Dissolve 4-(hydroxymethyl)oxane in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield oxane-4-carboxylic acid.
NMR Data Acquisition
Instrumentation:
-
BRUKER AC-300 or equivalent NMR spectrometer.[1]
Sample Preparation:
-
Dissolve 5-10 mg of oxane-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
IR Spectrum Acquisition
Instrumentation:
-
Bruker IFS 85 or equivalent FTIR spectrometer.[1]
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of the crystalline sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrum Acquisition
Instrumentation:
-
A GC-MS system equipped with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
Acquisition:
-
Inject the sample into the gas chromatograph.
-
The separated compound enters the mass spectrometer.
-
Acquire the mass spectrum using electron ionization at 70 eV.
Visualizations
The following diagrams illustrate the chemical structure of oxane-4-carboxylic acid and a typical workflow for its structural characterization.
References
- 1. Oxane-4-carboxylic acid | C6H10O3 | CID 219302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OXANE-4-CARBOXYLIC ACID | CAS 5337-03-1 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
